molecular formula C11H10Cl2N2O3 B8091162 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one

Cat. No.: B8091162
M. Wt: 289.11 g/mol
InChI Key: GJCYDFUMRADRSM-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is a halogenated piperidinone derivative with a 3-nitrophenyl substituent at the 1-position of the piperidine ring. This compound is structurally characterized by two chlorine atoms at the 3,3-positions of the piperidin-2-one core and a nitro group in the meta position on the phenyl ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of anticoagulants such as Apixaban . The compound’s synthesis typically involves chlorination of the parent piperidin-2-one derivative using phosphorus pentachloride (PCl₅) under reflux conditions, a method validated for analogous structures like 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (yield: 83%) and 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one (yield: 85%) .

Properties

IUPAC Name

3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c12-11(13)5-2-6-14(10(11)16)8-3-1-4-9(7-8)15(17)18/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCYDFUMRADRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-])(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one typically involves the chlorination of 1-(3-nitrophenyl)piperidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the piperidinone ring

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Synthesis of Anticoagulants

One of the primary applications of 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is in the synthesis of anticoagulant medications. It serves as a crucial intermediate in the preparation of apixaban, a selective inhibitor of Factor Xa used to prevent blood clots in various medical conditions. The compound's ability to inhibit Factor Xa disrupts the coagulation cascade, making it vital for patients at risk of thrombotic events.

Research and Development

The compound is utilized in research settings to explore new therapeutic agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activity or specificity . Researchers are investigating its potential applications beyond anticoagulation, including anti-cancer properties and other enzyme inhibition mechanisms.

Case Study 1: Anticoagulant Efficacy

A study demonstrated that derivatives synthesized from this compound exhibit significant anticoagulant effects comparable to existing medications like rivaroxaban. The mechanism involves selective inhibition of Factor Xa, leading to reduced thrombus formation .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit various enzymes involved in metabolic pathways. For example, it has been tested against several cancer cell lines, revealing cytotoxic properties that suggest potential as an anti-cancer agent . The compound's interaction with cellular processes highlights its versatility in drug development.

Mechanism of Action

The mechanism by which 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinone ring can interact with various biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Analogues of 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one

Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Piperidin-2-one 3-Nitrophenyl (meta) C₁₁H₁₀Cl₂N₂O₃ Not reported Not available
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Piperidin-2-one 4-Nitrophenyl (para) C₁₁H₁₀Cl₂N₂O₃ 289.11 881386-01-2
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one Piperidin-2-one 4-Iodophenyl (para) C₁₁H₁₀Cl₂INO 370.01 545445-10-1
MAC173979 Prop-2-en-1-one 3-Nitrophenyl (meta) C₉H₅Cl₂NO₃ Not reported Not available

Key Observations :

  • Substituent Position: The nitro group’s meta position in the target compound contrasts with the para-substituted analogs (e.g., 4-nitrophenyl), which may alter electronic effects and steric interactions.
  • Core Structure: Piperidin-2-one derivatives (e.g., CAS 881386-01-2) differ from prop-2-en-1-one analogs (e.g., MAC173979) in ring stability and hydrogen-bonding capacity. Piperidin-2-one’s lactam structure enables keto-enol tautomerism, enhancing its versatility in drug design .

Key Observations :

  • Reagents : Chlorination with PCl₅ is standard for introducing dichloro groups on piperidin-2-one derivatives. The reaction typically requires reflux conditions (~4–5 hours) and yields >80% for para-substituted analogs .

Key Observations :

  • Antimicrobial Activity : MAC173979, a structurally distinct 3-nitrophenyl compound, demonstrates synergy with sulfonamides by targeting folate biosynthesis . This suggests that the nitro group’s position and core structure critically influence bioactivity.
  • Pharmaceutical Utility : Piperidin-2-one derivatives like the 4-nitrophenyl analog are pivotal in synthesizing Apixaban, highlighting their role as lactam-based intermediates .

Biological Activity

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as an anticoagulant and its role in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H10Cl2N2O3
  • Molecular Weight : 277.12 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a dichloro and a nitrophenyl group, which is crucial for its biological activity.

The primary biological activity of this compound is its function as a selective inhibitor of factor Xa , an essential enzyme in the coagulation cascade. By inhibiting factor Xa, this compound effectively disrupts thrombin formation, leading to reduced thrombus formation. The inhibition mechanism involves binding to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin .

PropertyDescription
SolubilitySoluble in organic solvents
StabilityStable under acidic and neutral conditions
ToxicityModerate toxicity observed in vitro
PharmacokineticsRapid absorption with linear pharmacokinetics

Cellular Effects

In vitro studies have shown that this compound significantly affects endothelial cells by inhibiting the expression of pro-coagulant genes. This action contributes to a decreased risk of thrombosis and highlights its potential as a therapeutic agent in managing coagulation disorders .

Case Study 1: Anticoagulant Efficacy

A study investigated the anticoagulant efficacy of this compound in a rat model. The compound was administered at varying doses, and its effects on blood coagulation parameters were measured. Results indicated a dose-dependent reduction in thrombin generation and prolonged activated partial thromboplastin time (aPTT), confirming its potential as an anticoagulant agent .

Case Study 2: Synthesis and Application

Research focused on synthesizing analogs of apixaban using this compound as a key intermediate. The study demonstrated that modifications to the nitrophenyl group could enhance anticoagulant activity while maintaining low toxicity levels. This highlights the compound's versatility in drug development .

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